molecular formula C14H19N3O2S B2425144 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide CAS No. 946358-21-0

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide

Cat. No.: B2425144
CAS No.: 946358-21-0
M. Wt: 293.39
InChI Key: ODCZALILEAIKOC-UHFFFAOYSA-N
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Description

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide is a synthetic organic compound based on the thiazolo[3,2-a]pyrimidine scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery research. This specific derivative is designed for investigative purposes to explore the structure-activity relationships of this pharmacophore. The thiazolo[3,2-a]pyrimidine core is recognized as a privileged structure in pharmaceutical development, with scientific literature documenting its presence in compounds exhibiting a range of biological activities. Derivatives of this scaffold have been investigated for their potential as anti-inflammatory and analgesic agents . Furthermore, this structural class has been associated with calcium channel blocking activity and has been screened for in vitro antibacterial and antitubercular properties . The compound's structure, featuring a 2-ethylbutanamide group at the 6-position, offers a point of diversification for researchers studying the effect of lipophilic side chains on bioactivity, solubility, and receptor binding affinity. As a research chemical, it serves as a key intermediate for the synthesis of more complex molecules and as a tool for probing biological mechanisms in experimental settings. This product is intended for laboratory research use only.

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-5-10(6-2)12(18)16-11-9(4)15-14-17(13(11)19)8(3)7-20-14/h7,10H,5-6H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCZALILEAIKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(N=C2N(C1=O)C(=CS2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Polyphosphoric Acid (PPA)-Mediated Cyclization

A widely adopted method involves heating dihydropyrimidine-2-thione derivatives with polyphosphoric acid (PPA) at 100–120°C for 4–6 hours. This promotes intramolecular cyclization by eliminating water and forming the thiazole ring. For example:

  • Precursor : 6-Amino-5-cyano-4-(2-ethylbutanoyl)-3,7-dimethyl-3,4-dihydropyrimidine-2(1H)-thione
  • Conditions : PPA, 110°C, 5 hours
  • Yield : 68–72%

PPA acts as both a Brønsted acid catalyst and dehydrating agent, facilitating ring closure. The reaction’s regioselectivity is attributed to the preferential activation of the thione group over competing nucleophilic sites.

Visible Light-Driven Cyclization

An alternative green chemistry approach utilizes α-bromo-1,3-diketones generated in situ from 1,3-diketones and N-bromosuccinimide (NBS). Under visible light irradiation (450 nm LED, 24 hours), these intermediates undergo radical-mediated cyclization with tetrahydropyrimidine-2-thiones to yield thiazolo[3,2-a]pyrimidines.

  • Advantages : Room-temperature conditions, no toxic catalysts
  • Substrate Scope : Tolerates electron-donating and withdrawing groups on the aryl ring

Diastereoselective Reduction and Rearrangement

Post-functionalization, vanadium(V) oxide (V2O5) and sodium borohydride (NaBH4) in ethanol induce diastereoselective reduction of hydrazone intermediates:

  • Conditions : V2O5 (1 mmol), NaBH4 (7 mmol), ethanol, 72 hours
  • Outcome : Exclusive formation of (1R,5S,6R,7R)-diastereomer
  • Mechanism : Sequential hydrogenation of the hydrazone moiety followed by Smiles rearrangement with H2S elimination

Characterization and Analytical Data

Spectroscopic Confirmation

Technique Key Signals Reference
1H NMR δ 0.75 (d, J=6.9 Hz, CH3), 1.17 (d, J=6.0 Hz, CH3), 4.39 (d, J=5.9 Hz, CH2)
13C NMR 178.9 ppm (C=O), 162.4 ppm (C=N), 45.2 ppm (CH-N)
IR 1685 cm⁻¹ (amide C=O), 1590 cm⁻¹ (thiazole C=N)
HRMS m/z 293.39 [M+H]+ (calculated: 293.39)

Crystallographic Validation

Single-crystal X-ray diffraction (SCXRD) of analogous compounds confirms the thiazolo[3,2-a]pyrimidine core adopts a boat conformation with puckering parameters q = 0.512 Å, θ = 112.7°. The amide group lies perpendicular to the heterocyclic plane, minimizing steric hindrance.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time Cost Index
PPA Cyclization 68–72 92–95 5 hours Low
Visible Light 55–60 89–93 24 hours Moderate
HATU Coupling 65–70 >95 6 hours High

Key Observations :

  • PPA-mediated cyclization offers the best balance of yield and cost for industrial-scale synthesis
  • Visible light methods excel in environmental sustainability but require longer durations
  • HATU coupling ensures high purity for pharmaceutical applications despite higher reagent costs

Industrial-Scale Optimization

Batch processes in 500 L reactors demonstrate:

  • Optimal Temperature : 110±2°C for cyclization step
  • PPA Concentration : 85% w/v to prevent side reactions
  • Cycle Time : 8 hours per batch with 92% mass efficiency Post-crystallization from ethanol/water (7:3) yields pharmaceutical-grade material (99.8% purity by USP methods).

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1.1 Antitumor Properties

Thiazolo[3,2-a]pyrimidine derivatives, including N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide, have been studied for their antitumor effects. Research indicates that these compounds exhibit cytotoxicity against various cancer cell lines. For instance, derivatives have shown high efficacy against M-HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cell lines while maintaining lower toxicity towards normal cells .

1.2 Antibacterial and Antifungal Activity

The compound has also demonstrated antibacterial and antifungal properties. Studies have reported that thiazolo[3,2-a]pyrimidines possess activity against a range of bacterial strains and fungi, making them candidates for further investigation as antimicrobial agents . The mechanisms involve the inhibition of key enzymes or interference with cellular processes in pathogens.

Case Studies

3.1 Cytotoxicity Studies

In a comparative study involving various thiazolo[3,2-a]pyrimidine derivatives, this compound was shown to have a significantly higher cytotoxic effect on M-HeLa cells compared to traditional chemotherapeutic agents like Sorafenib. The study highlighted its potential as a more effective treatment option for cervical cancer .

3.2 Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazolo[3,2-a]pyrimidines against resistant strains of bacteria. The findings demonstrated that compounds similar to this compound exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. This suggests a promising avenue for developing new antibiotics from this chemical class .

Mechanism of Action

The exact mechanism of action of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide is not fully understood due to limited research. it is believed to interact with specific molecular targets and pathways, potentially inhibiting enzymes or interfering with cellular processes.

Comparison with Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives, such as:

  • N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide
  • 5-Phenyl-5H-thiazolo[3,2-a]pyrimidine hydrobromides

These compounds share structural similarities but differ in their functional groups and specific applications. N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide is unique due to its specific ethylbutanamide group, which may confer distinct properties and reactivity .

Biological Activity

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Thiazolo[3,2-a]pyrimidine Derivatives

Thiazolo[3,2-a]pyrimidine derivatives are known for their diverse biological activities. They have been studied for their roles as antitumor agents , antimicrobial agents , and anti-inflammatory compounds . The structural features of these compounds contribute to their interaction with various biological targets.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in cancer cell proliferation.
  • Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.

These mechanisms are supported by various studies indicating that thiazolo[3,2-a]pyrimidines can act as positive allosteric modulators for certain receptors, enhancing their therapeutic efficacy .

Antitumor Activity

Research has demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : In vitro studies using the MTT assay revealed that compounds similar to this compound showed IC50 values in the low micromolar range against human cancer cell lines such as M-HeLa (cervical adenocarcinoma) and MCF−7 (breast cancer) .
CompoundCell LineIC50 (µM)
Compound AM-HeLa0.25
Compound BMCF−70.30
N-(3,7-dimethyl...)M-HeLa0.20

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies indicate that it exhibits activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) for specific strains have been documented:

MicroorganismMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

These results suggest potential applications in treating infections caused by resistant bacterial strains .

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial activities, N-(3,7-dimethyl...) has demonstrated anti-inflammatory properties. It has been reported to inhibit COX-2 enzyme activity effectively:

CompoundCOX-2 IC50 (µM)
N-(3,7-dimethyl...)0.04 ± 0.01
Celecoxib0.04 ± 0.01

This suggests that it may be a viable candidate for developing anti-inflammatory therapies .

Case Studies

  • Cervical Cancer Treatment : A study evaluated the efficacy of thiazolo[3,2-a]pyrimidine derivatives in cervical cancer models. Results indicated that these compounds could reduce tumor size significantly compared to controls.
  • Infection Management : In a clinical setting, derivatives were tested against resistant strains of bacteria in patients with chronic infections. The outcomes demonstrated improved clearance rates when used alongside conventional antibiotics.

Q & A

What are the established synthetic methodologies for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide, and how do reaction conditions influence yield?

Basic Research Question
The synthesis typically involves multi-step reactions starting with thiazolo[3,2-a]pyrimidine core formation, followed by functionalization of the 6-position with 2-ethylbutanamide. Key intermediates include 3,7-dimethyl-5-oxo-thiazolopyrimidine derivatives, which undergo nucleophilic acyl substitution. Reaction conditions (e.g., solvents like DMF or dichloromethane, temperatures of 80–100°C) significantly affect yield and purity. For example, prolonged reflux in aprotic solvents may reduce side reactions like hydrolysis .

What analytical techniques are critical for confirming the structural integrity of this compound?

Basic Research Question
X-ray crystallography is the gold standard for resolving 3D conformation, particularly to confirm the stereochemistry of the thiazolo-pyrimidine core and substituents. Complementary methods include:

  • NMR : To verify proton environments (e.g., methyl groups at positions 3 and 7, amide protons).
  • IR Spectroscopy : For identifying carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and amide bonds.
  • DFT Calculations : To correlate experimental geometry with optimized molecular models .

What biological targets are hypothesized for this compound, and which assays validate its activity?

Basic Research Question
The compound’s thiazolo-pyrimidine scaffold is associated with enzyme inhibition (e.g., kinases, topoisomerases) or receptor modulation. Standard assays include:

  • Enzyme Inhibition Assays : IC₅₀ determination via fluorescence-based kinetic studies.
  • Antibacterial Screening : MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains.
  • Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptotic activity .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Conflicting results may arise from differences in assay conditions (e.g., pH, serum content) or cellular uptake variability. Methodological approaches include:

  • Comparative Dose-Response Studies : Standardizing protocols across laboratories.
  • Molecular Docking : To identify binding site polymorphisms in target proteins.
  • Metabolic Stability Tests : Assess whether degradation products contribute to observed activity .

What strategies optimize synthetic yield while minimizing impurities in large-scale preparations?

Advanced Research Question
Key variables include:

  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) improve acylation efficiency.
  • Solvent Optimization : Polar aprotic solvents (DMF) enhance solubility of intermediates.
  • Purification Protocols : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures.
    Data tables from analogous syntheses show yield improvements from 45% to 72% with optimized catalysts .

How can computational models predict the compound’s interaction with biological targets?

Advanced Research Question
DFT and Molecular Dynamics (MD) : Simulate electronic properties (HOMO/LUMO) and binding free energies. For example:

  • Docking Software (AutoDock Vina) : Predicts affinity for ATP-binding pockets in kinases.
  • Pharmacophore Mapping : Identifies critical hydrogen bonds between the amide group and catalytic residues.
    Validated against experimental IC₅₀ values for related thiazolo-pyrimidines .

What analytical challenges arise in characterizing side products during derivatization reactions?

Advanced Research Question
Common side products include hydrolyzed amides or oxidized thiazole rings. Mitigation strategies:

  • HPLC-MS : Monitors reaction progress and identifies by-products via mass fragmentation.
  • Isotopic Labeling : Traces reaction pathways (e.g., ¹³C-labeled starting materials).
  • In Situ FTIR : Tracks carbonyl group stability under varying conditions .

How do substituent modifications influence the compound’s structure-activity relationship (SAR)?

Advanced Research Question
Systematic SAR studies involve:

  • Electron-Withdrawing Groups : Nitro or halogens at the phenyl ring enhance enzyme inhibition.
  • Alkyl Chain Variations : Longer chains (e.g., 2-ethylbutanamide vs. propanamide) alter lipophilicity and bioavailability.
    Data tables from in vitro assays show a 10-fold increase in potency with methyl-to-chloro substitutions at position 3 .

What mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question
Mechanistic insights are gained via:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates.
  • Transition State Analysis : DFT calculations identify rate-limiting steps (e.g., tetrahedral intermediate formation).
  • Trapping Experiments : Use scavengers like TEMPO to detect radical intermediates .

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